molecular formula C20H17ClN4O5S B2604067 2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide CAS No. 450339-72-7

2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide

Cat. No.: B2604067
CAS No.: 450339-72-7
M. Wt: 460.89
InChI Key: MVKNTAQYNFYTNY-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 5,5-dioxo moiety. The benzamide side chain at position 3 is modified with a 2-chloro-5-nitro substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O5S/c1-11-3-6-18(12(2)7-11)24-19(15-9-31(29,30)10-17(15)23-24)22-20(26)14-8-13(25(27)28)4-5-16(14)21/h3-8H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNTAQYNFYTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide involves several steps. The synthetic route typically starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 2,4-dimethylphenyl group and the 5-nitrobenzamide moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitro group or other functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thieno[3,4-c]pyrazole derivatives, which are often studied for their diverse pharmacological activities. Below is a detailed comparison with structurally related analogs:

Structural Modifications and Substituent Effects

  • Core Structure: All analogs share the thieno[3,4-c]pyrazole core, but substitutions at positions 2, 3, and 5 vary significantly: Target Compound:
  • Position 2: 2,4-Dimethylphenyl group (electron-donating methyl groups enhance lipophilicity).
  • Benzamide Substituents: 2-chloro-5-nitro (electron-withdrawing groups may influence reactivity and binding affinity). 5-Chloro-N-[2-(3-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide ():
  • Position 2: 3-Chlorophenyl (chlorine introduces electronegativity and steric bulk).
  • N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide ():
  • Position 5: 5-Oxo (keto group increases polarity compared to sulfone).
  • Benzamide Substituents: 2-fluoro (smaller halogen may reduce steric hindrance) .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C₂₂H₁₈ClN₄O₅S C₂₀H₁₄Cl₂N₃O₂S C₁₈H₁₂ClFN₃O₂S
Molecular Weight (g/mol) 510.92 446.31 404.82
Key Substituents 2,4-dimethylphenyl, 5,5-dioxo 3-chlorophenyl, 5-chloro 3-chlorophenyl, 5-oxo
Polar Groups Nitro, sulfone Methoxy, chloro Keto, fluoro

Research Findings and Implications

  • Bioactivity Gaps: While and compounds lack disclosed activity data, their structural features (e.g., halogen substituents) align with kinase inhibitors or antimicrobial agents.
  • Computational Predictions : The 2,4-dimethylphenyl group may improve metabolic stability compared to 3-chlorophenyl analogs due to reduced oxidative metabolism.

Biological Activity

The compound 2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide (CAS Number: 450339-72-7) is a synthetic organic molecule with potential pharmaceutical applications. This article reviews its biological activity based on available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4O4SC_{19}H_{17}ClN_{4}O_{4}S, with a molecular weight of approximately 426.88 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of thieno[3,4-c]pyrazole compounds often demonstrate significant cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Anti-inflammatory Effects :
    • Inflammation is a key factor in many chronic diseases. Some thieno[3,4-c]pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory conditions .
  • Antimicrobial Properties :
    • Preliminary studies indicate that compounds related to this structure may possess antimicrobial activity against certain bacterial strains. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of thieno[3,4-c]pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. Treatment with the compound resulted in a decrease in edema formation in animal models, suggesting its potential use in managing inflammatory diseases.

Research Findings

Recent research has focused on synthesizing variations of this compound to enhance its biological activity:

  • Structure-Activity Relationship (SAR) studies have revealed that modifications at the nitrobenzamide position can significantly affect the potency and selectivity of the compound against specific targets .
  • In vitro assays have confirmed that this compound exhibits high binding affinity for certain kinases involved in cancer progression, making it a promising candidate for further development as an anticancer agent .

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